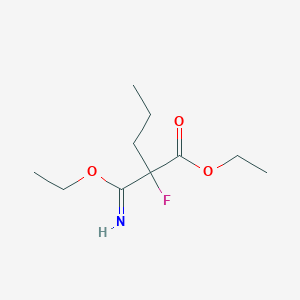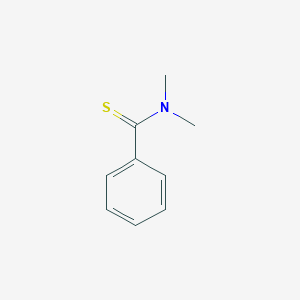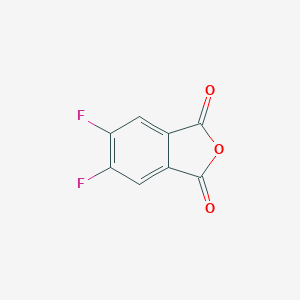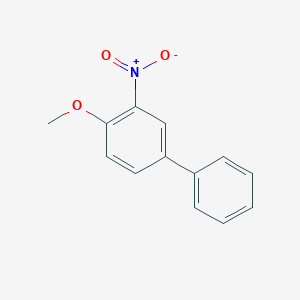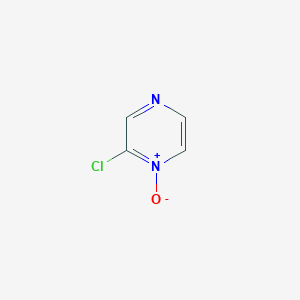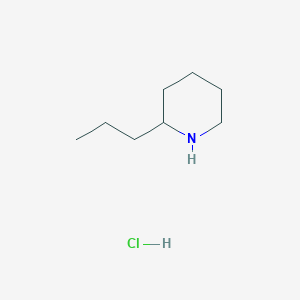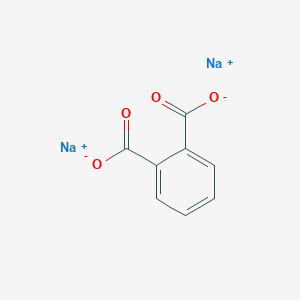
Disodium phthalate
Overview
Description
It is known for its good solubility in water and alcohols, making it a versatile compound in various industrial and laboratory applications . Disodium phthalate is commonly used as an acidity regulator, buffer, and complexing agent. It also finds applications in the preparation of standard solutions in analytical chemistry, as well as in the production of chemical reagents, dyes, and plasticizers for fibers, leather, and rubber industries .
Mechanism of Action
Target of Action
Disodium phthalate, also known as Sodium phthalate, primarily targets the endocrine system . It interferes with nuclear receptors in various neural structures involved in controlling brain functions . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
This compound acts as an endocrine-disrupting chemical (EDC). It affects the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Biochemical Pathways
Phthalates, including this compound, are known to induce multi-organ damage through a number of mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .
Pharmacokinetics
The understanding of this compound absorption, distribution, metabolism, and elimination (‘pharmacokinetics’) in the organism is still limited . It is known that certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification, and these are excreted via urine and/or feces .
Result of Action
The result of this compound’s action can lead to neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . Continuous exposure to phthalates in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .
Action Environment
The environmental fate, transport, and transformation/degradation of this compound under natural conditions are highly dependent on their physical and chemical properties . Phthalates are expected to be readily biodegradable and the rate of abiotic hydrolysis is considered negligible to slow under environmental conditions .
Biochemical Analysis
Biochemical Properties
Disodium phthalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biodegradation of phthalates, including this compound, is reported to be carried out by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of this compound have a significant impact on its environmental fate, transport, and degradation in different natural settings .
Cellular Effects
This compound can induce multi-organ damage through mechanisms such as oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function, and altering the expression and activity of important antioxidant enzymes . It can also interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to induce oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, and disruption of cell function . It also alters the expression and activity of important antioxidant enzymes . Furthermore, this compound can interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For example, human exposure to phthalates has globally decreased with time in European countries, the US, and Korea . Exposure to their substitutes DEHT and/or DINCH has increased .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, research results indicate that the most important symptoms of phthalates are decreases in testosterone levels and the number of testis Leyding cells in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is observed that these contaminants can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition . Biodegradation of phthalates using microorganisms could play a significant role .
Preparation Methods
Disodium phthalate is typically synthesized through the neutralization of phthalic acid. The process involves the following steps:
Acidification: Phthalic acid is first converted to its acidic sodium salt by reacting with a sodium hydroxide solution.
Neutralization: The acidic sodium salt is then neutralized with an additional amount of sodium hydroxide under alkaline conditions to form this compound.
Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency required for commercial applications.
Chemical Reactions Analysis
Disodium phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic anhydride under specific conditions.
Reduction: Reduction reactions can convert it into phthalic acid.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are phthalic anhydride, phthalic acid, and substituted phthalates .
Scientific Research Applications
Disodium phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a standard solution for calibrating analytical instruments and as a reagent in various chemical reactions.
Biology: this compound is employed in buffer solutions to maintain pH stability in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals as an excipient.
Industry: This compound is utilized in the production of plasticizers, which are added to plastics to increase their flexibility and durability
Comparison with Similar Compounds
Disodium phthalate is often compared with other phthalates, such as:
- Dimethyl phthalate
- Dibutyl phthalate
- Diethyl phthalate
While these compounds share similar chemical structures, this compound is unique due to its high solubility in water and its ability to act as a buffering agent. This makes it particularly useful in applications where pH stability is crucial .
Properties
CAS No. |
15968-01-1 |
|---|---|
Molecular Formula |
C8H6NaO4 |
Molecular Weight |
189.12 g/mol |
IUPAC Name |
disodium;phthalate |
InChI |
InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |
InChI Key |
DFLCZDIXTAAMLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
15968-01-1 10197-71-4 |
physical_description |
DryPowder; Liquid |
Related CAS |
88-99-3 (Parent) |
Synonyms |
disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Sodium phthalate, also known as disodium phthalate, has the molecular formula C8H4Na2O4 and a molecular weight of 210.10 g/mol.
A: Sodium phthalate can be characterized using various spectroscopic techniques. * FT-IR: Infrared spectroscopy reveals characteristic peaks for carboxylate groups and aromatic ring vibrations. For example, researchers used FT-IR to study the adsorption of sodium phthalate onto hydration grossular and hematite surfaces. [, ]* XPS: X-ray photoelectron spectroscopy provides information about the elemental composition and chemical states of sodium phthalate. This technique was employed to investigate the adsorption mechanism of sodium phthalate on mineral surfaces. []* XRD: X-ray diffraction is used to determine the crystal structure and phase purity of sodium phthalate. Studies have employed XRD to analyze the structure of synthesized sodium phthalate compounds. [, , , , ]
A: Studies have examined the thermal stability of sodium phthalate and its derivatives. Thermogravimetric analysis (TGA) showed that sodium phthalate exhibits good thermal stability up to high temperatures. [, ] Additionally, research suggests its stability in various solutions for specific applications. [, , , ]
A: * Buffer solutions: Sodium phthalate, particularly its acidic form (potassium hydrogen phthalate), is widely used as a primary standard for preparing buffer solutions in analytical chemistry due to its high purity and stability. [, , ]* Corrosion inhibition: Research explored the potential of sodium phthalate as a corrosion inhibitor for steel in alkaline solutions contaminated with chloride. []* Polymer composites: Sodium phthalate acts as a nucleating agent, influencing the crystallization and mechanical properties of polypropylene composites. []
A: While not a traditional catalyst, studies show that sodium phthalate can play a role in facilitating certain chemical reactions. For instance, in the synthesis of cadmium oxide nanoparticles, a phthalate precursor was used, suggesting its involvement in the formation process. [] Additionally, the presence of sodium phthalate influenced the kinetics of intramolecular general base-catalyzed reactions in micellar systems. []
A: While the provided research doesn't delve deeply into computational modeling of sodium phthalate itself, theoretical calculations were used to understand the electrochemical properties of a related compound, sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione) (SCID), which incorporates a sodium phthalate moiety. These calculations provided insights into sodium ion insertion mechanisms and the role of specific functional groups. [] This suggests the potential for applying computational approaches to further explore sodium phthalate's properties.
A: Research on related phthalates offers insights into SAR. For example, studies comparing the toxicity of phthalic acid, sodium phthalate, dimethyl phthalate, dibutyl phthalate, and dioctanol 2 phthalate revealed differences in their LD50 values in mice. [] These variations highlight the impact of ester chain length on biological activity.
A: Various analytical techniques are employed to study sodium phthalate:* HPLC: High-performance liquid chromatography (HPLC) is used to determine the purity of sodium phthalate and analyze its presence in complex mixtures. For instance, researchers used HPLC to assess the purity of sodium phthalate obtained from industrial processes. []* Ion Chromatography: This technique is effective for separating and quantifying ionic species, including sodium phthalate, in solutions. Studies employed ion chromatography to determine inorganic ions in solutions containing sodium phthalate. [, ]* Titration: Due to its well-defined chemical properties, sodium phthalate, particularly its acidic form (potassium hydrogen phthalate), serves as a primary standard for acid-base titrations. This method is commonly used to standardize solutions in analytical chemistry. [, ]* Gravimetric analysis: This technique involves measuring the mass of a substance or its derivative to determine its concentration. Studies used gravimetric methods to evaluate the settling behavior of minerals in the presence of sodium phthalate. []
ANone: While the provided research focuses on other aspects of sodium phthalate, it's important to acknowledge that phthalates, in general, have raised environmental concerns. Studies have shown that some phthalates can persist in the environment and potentially disrupt endocrine systems in wildlife and humans. Further research is needed to fully understand the specific environmental fate and effects of sodium phthalate.
A: Sodium phthalate exhibits different solubility profiles depending on the solvent. Research indicates that it is:* Highly soluble in water: This property makes it suitable for applications requiring aqueous solutions, such as buffer preparation and some industrial processes. [, , , ]* Less soluble in ethanol: This characteristic was exploited to develop a separation method for sodium phthalate from impurities. []* Solubility in other solvents: Further investigation is needed to determine its solubility in a wider range of solvents.
A: Yes, depending on the specific use, alternatives to sodium phthalate exist:* Buffer solutions: Other buffering agents, such as phosphate buffers and Tris buffers, can be used depending on the desired pH range and application. []* Nucleating agents: In polymer composites, alternative nucleating agents, such as adipic acid, can be employed to modify the crystallization and properties of polymers. []* Corrosion inhibitors: Researchers are actively exploring alternative corrosion inhibitors, including organic compounds and other inorganic salts, to find more environmentally friendly and effective solutions. []
A: The provided research highlights some historical milestones in the study of sodium phthalate. Early investigations focused on its use as a standard in acidimetry and alkalimetry, demonstrating its importance in analytical chemistry. [, ] Over time, research explored its diverse applications in fields such as material science, environmental science, and chemical synthesis.
A: The provided research demonstrates the interdisciplinary nature of sodium phthalate studies:* Chemistry: Characterization, synthesis, and understanding its chemical behavior are fundamental to its applications. [, , , , , , , , ]* Material science: Sodium phthalate plays a role in modifying the properties of materials, such as polymers and metals. [, ]* Environmental science: Research on the environmental fate and effects of sodium phthalate draws upon analytical chemistry, toxicology, and ecological studies. * Biochemistry: Sodium phthalate's interactions with biological systems and its potential effects on enzymes and organisms are active areas of research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)

